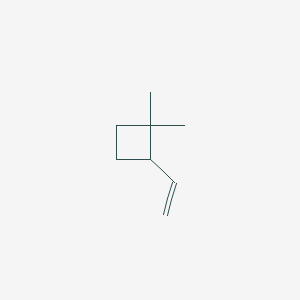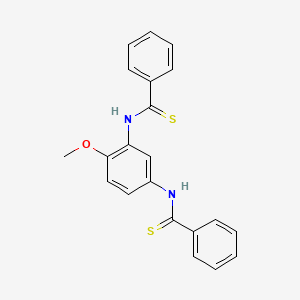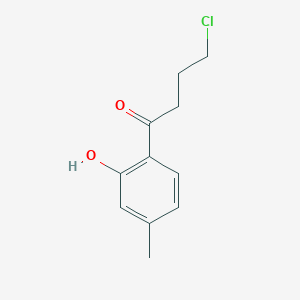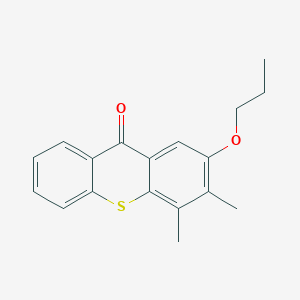
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization. This compound is characterized by its unique structure, which includes a thioxanthone core substituted with dimethyl and propoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and 2-propoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, often involving the use of a Lewis acid catalyst like aluminum chloride.
Oxidation: The final step involves the oxidation of the cyclized product to yield this compound. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the reagents used.
科学研究应用
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one has several scientific research applications:
Photoinitiators: It is widely used as a photoinitiator in the polymerization of monomers to form polymers. This application is crucial in the production of coatings, inks, and adhesives.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is employed in the development of advanced materials with specific optical properties, such as photonic crystals and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. Upon exposure to UV or visible light, the compound undergoes a photochemical reaction, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in monomers and the subsequent propagation of the polymer chain.
相似化合物的比较
Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- 1-Chloro-4-propoxy-9H-thioxanthen-9-one
Uniqueness
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one stands out due to its specific substitution pattern, which imparts unique photophysical properties. The presence of both dimethyl and propoxy groups enhances its solubility and reactivity, making it a more efficient photoinitiator compared to its analogs. Additionally, its ability to generate free radicals under mild conditions makes it a valuable compound in various industrial and research applications.
属性
CAS 编号 |
106221-22-1 |
|---|---|
分子式 |
C18H18O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-2-propoxythioxanthen-9-one |
InChI |
InChI=1S/C18H18O2S/c1-4-9-20-15-10-14-17(19)13-7-5-6-8-16(13)21-18(14)12(3)11(15)2/h5-8,10H,4,9H2,1-3H3 |
InChI 键 |
SQBMEZSIKMGNRB-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3S2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
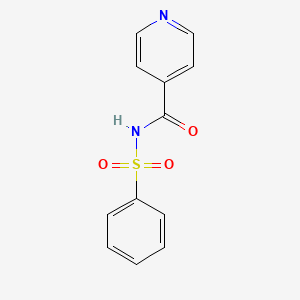
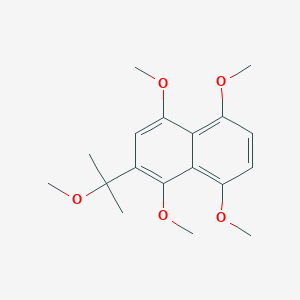
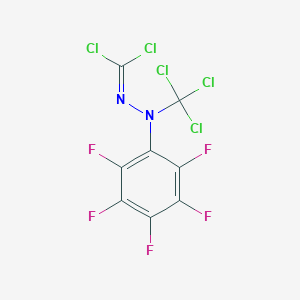

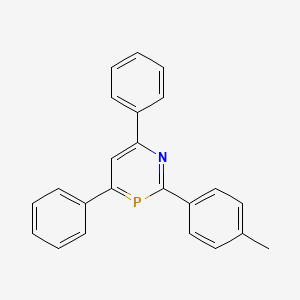
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)

